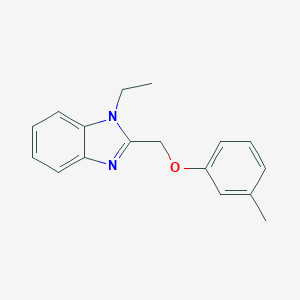

![molecular formula C24H21N3 B379464 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-1H-indole CAS No. 104097-72-5](/img/structure/B379464.png)

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-1H-indole

Übersicht

Beschreibung

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

Indole derivatives are often synthesized using Multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The structure of indole derivatives can be complex and varies based on the specific compound. For example, 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. Multicomponent reactions (MCRs) offer access to complex molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on the specific compound. For example, they can be crystalline and colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen

Carbene Complexes and Organometallic Chemistry

The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-1H-indole (1) has been studied for its role in organometallic chemistry, specifically in the formation of carbene complexes of cycloplatinated indoles. Researchers found that this compound, when reacted with platinum and other ligands, forms various complexes that can be used in further chemical reactions (Tollari et al., 2000).

Synthesis of Novel Indole Derivatives

The synthesis of novel indole derivatives using 2-methyl-1H-indole has been explored, particularly for their potential antimicrobial activities. This includes the study of microwave-assisted synthesis methods, which have shown to be more efficient than conventional methods (Anekal & Biradar, 2012).

Ring-Methylation Using Supercritical Methanol

Research on the ring-methylation of indole using supercritical methanol has been conducted, with findings indicating a selective methylation at the C3 position to afford 3-methylindole. This process involves the conversion of indole to (1H-indol-3-yl)methanol (Kishida et al., 2010).

Corrosion Inhibition Studies

Studies have also focused on the use of 3-amino alkylated indoles, derived from the 2-methyl-1H-indole framework, as corrosion inhibitors for mild steel. These compounds have shown significant inhibition efficiency, providing insights into their potential applications in industrial settings (Verma et al., 2016).

Fluorine-Containing Indole Derivatives

Research on synthesizing fluorine-containing indole derivatives has been conducted, yielding compounds with potential applications in various chemical processes (Nosova et al., 2019).

Crystal Structure Analysis

Crystal structure analyses of compounds related to this compound have been performed to understand their molecular arrangement and potential applications in material science (Vimala et al., 2015).

Indium-Catalyzed Heteroaryl–Heteroaryl Bond Formation

The synthesis of 2-methyl-3-(thien-2-yl)-1H-indole via indium-catalyzed reactions showcases the utility of 2-methyl-1H-indole in forming heteroaryl bonds, an important process in organic synthesis (Nagase & Tsuchimoto, 2014).

Methyl 3-Amino-1H-Indole-2-Carboxylates in Synthesis

The reactions of methyl 3-amino-1H-indole-2-carboxylates have been explored for the formation of 5H-pyrimido[5,4-b]indole derivatives, highlighting the compound's role in heterocyclic chemistry (Shestakov et al., 2009).

Synthetic Applications of 3-(Cyanoacetyl)indoles

The synthetic utility of 3-(cyanoacetyl)indoles, which can be derived from 2-methyl-1H-indole, has been investigated for the preparation of various indole-based compounds (Slaett et al., 2005).

Palladacycles with Indole Core

The design and synthesis of palladacycles with an indole core have been studied, demonstrating the compound's role in the development of catalysts for chemical reactions (Singh et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often used in the synthesis of active molecules and have been highlighted in recent applications of inherently sustainable multicomponent reactions .

Eigenschaften

IUPAC Name |

2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c1-15-22(17-9-3-5-11-19(17)26-15)24(21-13-7-8-14-25-21)23-16(2)27-20-12-6-4-10-18(20)23/h3-14,24,26-27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPPRPGYRMWKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)C4=C(NC5=CC=CC=C54)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

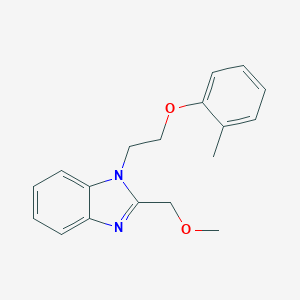

![1-[2-(2-Chloro-phenoxy)-ethyl]-2-methoxymethyl-1H-benzoimidazole](/img/structure/B379381.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379383.png)

![1-benzyl-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B379385.png)

![2-Methoxymethyl-1-[2-(4-methoxy-phenoxy)-ethyl]-1H-benzoimidazole](/img/structure/B379388.png)

![1-[2-(4-fluorophenoxy)ethyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B379389.png)

![N-(4-bromophenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine](/img/structure/B379391.png)

![N-[[1-(2-phenoxyethyl)-2-benzimidazolyl]methyl]aniline](/img/structure/B379393.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(4-methoxyphenyl)amine](/img/structure/B379396.png)

![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(4-methoxyphenyl)amine](/img/structure/B379398.png)

![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl methyl ether](/img/structure/B379400.png)

![(2-Methoxy-phenyl)-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-ylmethyl]-amine](/img/structure/B379402.png)

![N-(4-ethoxyphenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine](/img/structure/B379404.png)